6-Bromo-5-fluoropyridine-2-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoropyridine-2-carbonyl chloride typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various halogenated pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoropyridine-2-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Reagents: Employed in the transmetalation step of the Suzuki–Miyaura reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and biaryl compounds .
Scientific Research Applications
6-Bromo-5-fluoropyridine-2-carbonyl chloride has diverse applications in scientific research, including:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of new materials with unique properties.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The specific mechanism of action for 6-Bromo-5-fluoropyridine-2-carbonyl chloride is not well-documented. its reactivity is primarily due to the presence of the carbonyl chloride group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: A closely related compound used in similar coupling reactions.
5-Bromo-2-fluoropyridine: Another halogenated pyridine with comparable reactivity.
Uniqueness
6-Bromo-5-fluoropyridine-2-carbonyl chloride is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
6-bromo-5-fluoropyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-5-3(9)1-2-4(10-5)6(8)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOVONNXAQWBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.